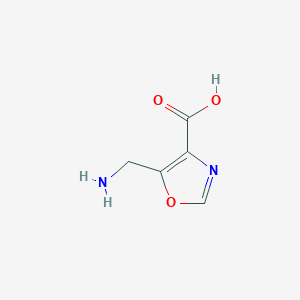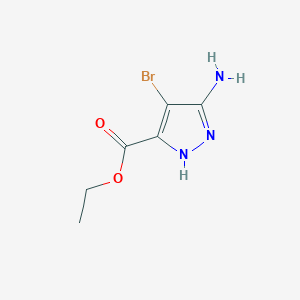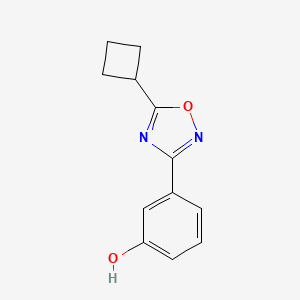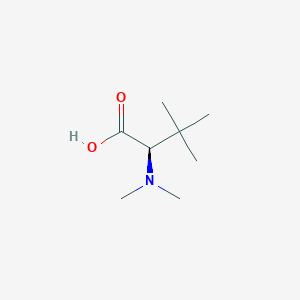
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C8H17NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of a broader class of amino acids, which are essential building blocks in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(dimethylamino)butanoic acid: A similar compound with a shorter carbon chain.
(2R)-2-(dimethylamino)-3-methylbutanoic acid: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific three-dimensional structure and the presence of the dimethylamino group. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
IXSYUULNYWPWNY-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)O)N(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



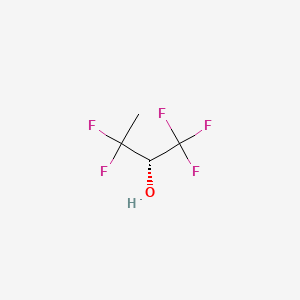
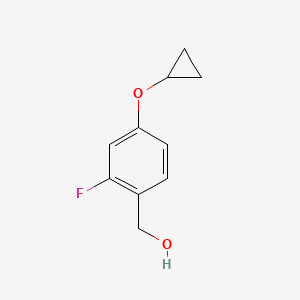
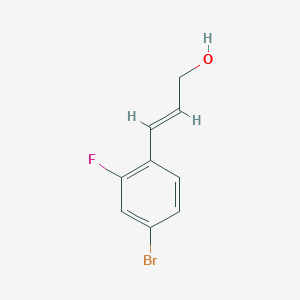
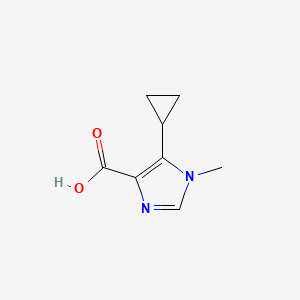
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
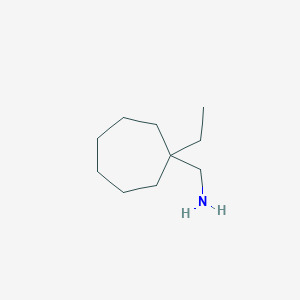
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

